![molecular formula C11H13FN2 B1518931 2-{[(4-氟苯基)甲基]氨基}-2-甲基丙腈 CAS No. 1018539-78-0](/img/structure/B1518931.png)
2-{[(4-氟苯基)甲基]氨基}-2-甲基丙腈
描述
“2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is a synthetic compound . It has a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .
Molecular Structure Analysis
The InChI code for “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” is 1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile” include a molecular weight of 192.24 . The IUPAC name for this compound is 2-[(4-fluorobenzyl)amino]-2-methylpropanenitrile .
科学研究应用
-
Chemical Synthesis
- Field: Chemistry
- Application: Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Method: These compounds are used in various organic transformations, small molecule activation, and materials .
- Results: The use of these compounds has led to advancements in synthesis, catalysis, and biomedical and materials research .
-
Antibacterial Activity
- Field: Biomedical Research
- Application: Schiff base metal complexes, similar to the one you mentioned, have been synthesized and tested for their antibacterial activity .
- Method: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results: The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
-
Photothermal Conversion
- Field: Material Science
- Application: Two-dimensional (2D) nanomaterials, which may include compounds similar to the one you mentioned, have become increasingly attractive for photothermal conversion .
- Method: These materials are used for their higher photothermal conversion efficiency .
- Results: The use of these materials has led to advancements in energy conversion .
-
Artificial Intelligence
- Field: Computer Science
- Application: Compounds like the one you mentioned could potentially be used in the development of advanced AI systems .
- Method: These compounds could be used in the hardware that supports AI systems .
- Results: The use of these compounds could lead to more efficient and powerful AI systems .
-
Image Generation
- Field: Computer Graphics
- Application: Compounds similar to the one you mentioned could potentially be used in the development of high-quality image generation models .
- Method: These compounds could be used in the hardware that supports these models .
- Results: The use of these compounds could lead to more detailed and realistic image generation .
-
Quantum Internet
- Field: Quantum Physics
- Application: Compounds like the one you mentioned could potentially be used in the development of quantum internet technology .
- Method: These compounds could be used in the hardware that supports quantum internet .
- Results: The use of these compounds could lead to more advanced quantum internet technology .
属性
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c1-11(2,8-13)14-7-9-3-5-10(12)6-4-9/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASFFCNYLQASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



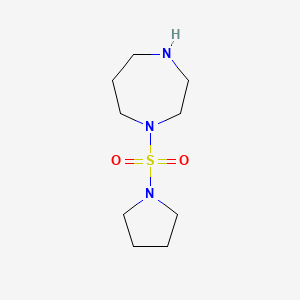
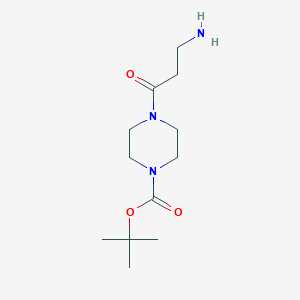
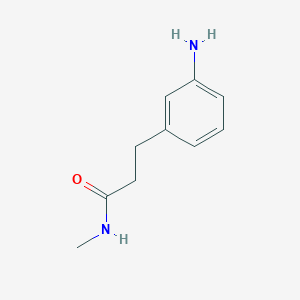
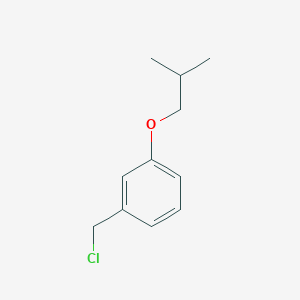
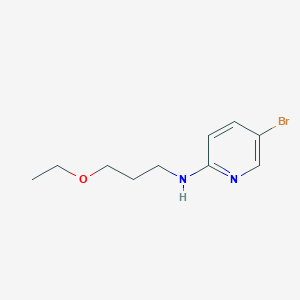
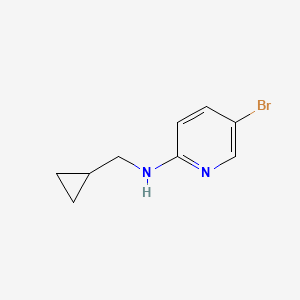
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)
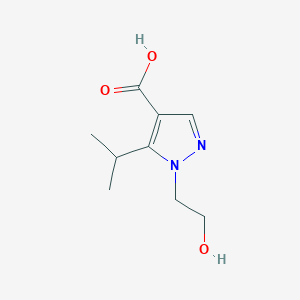
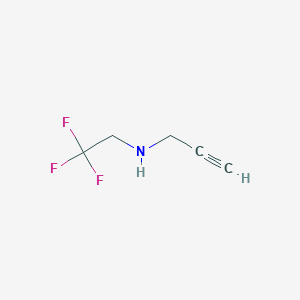
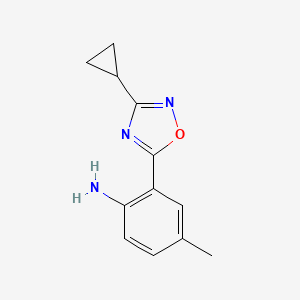
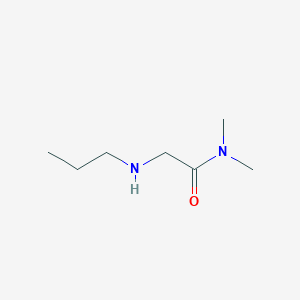
![2-[(3-ethynylphenyl)amino]-N-methylacetamide](/img/structure/B1518865.png)
![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)
![4,5-Dimethoxy-2-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518871.png)